

Ethyl 4-hydroxyquinoline-2-carboxylate: A Versatile Intermediate in Pharmaceutical Research and Development

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Compound of Interest

Compound Name: Ethyl 4-hydroxyquinoline-2-carboxylate

Cat. No.: B385973

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Ethyl 4-hydroxyquinoline-2-carboxylate** is a key heterocyclic building block in the synthesis of a wide range of biologically active molecules. Its quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This document provides an overview of its applications as a pharmaceutical intermediate, particularly in the development of anticancer agents, and details experimental protocols for its synthesis and derivatization.

Applications in Drug Discovery

The 4-hydroxyquinoline-2-carboxylate core is a versatile starting point for the synthesis of compounds with diverse pharmacological activities. Notably, derivatives of this intermediate have shown significant potential as:

- **Anticancer Agents:** The quinoline ring system can be modified to interact with various targets in cancer cells, leading to cytotoxic and anti-proliferative effects.
- **Sirtuin Inhibitors:** Specifically, derivatives have been explored as inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cancer cell metabolism and survival.

Data Presentation: Biological Activity of Quinoline Derivatives

The following tables summarize the in vitro anticancer activity of various quinoline derivatives, highlighting the potential of the 4-hydroxyquinoline-2-carboxylate scaffold.

Table 1: Cytotoxic Activity of Quinoline-2-Carboxylate Derivatives against Various Cancer Cell Lines

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
1d	h-P2X7R-MCF-7 (Breast)	0.682	[1]
1e	h-P2X7R-MCF-7 (Breast)	0.457	[1]
2e	h-P2X7R-MCF-7 (Breast)	0.624	[1]
2f	h-P2X7R-MCF-7 (Breast)	0.566	[1]
2g	h-P2X7R-MCF-7 (Breast)	0.813	[1]
Compound 5a	MCF-7 (Breast)	0.025	[2]
Compound 5a	A-549 (Lung)	Not Reported	[2]
Compound 3e	MCF-7 (Breast)	0.033	[2]
Compound 5b	MCF-7 (Breast)	0.039	[2]
Compound 5d	MCF-7 (Breast)	0.046	[2]
--INVALID-LINK--2	HCT116 (Colorectal)	0.329 μg/mL	[3]
Cisplatin	HCT116 (Colorectal)	2.25 μg/mL	[3]

Table 2: SIRT3 Inhibitory Activity of Quinoline Derivatives

Compound ID	Target	IC50 (μM)	Reference
P6	SIRT3	7.2	
P6	SIRT1	32.6	
P6	SIRT2	33.5	

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate via Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a classic method for preparing 4-hydroxyquinolines from anilines and β -ketoesters.^{[4][5][6][7][8]}

Materials:

- Aniline
- Diethyl 1,3-acetonedicarboxylate
- Ethanol
- High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)^[9]
- Glacial acetic acid (catalyst)
- Hydrochloric acid (for neutralization)
- Sodium carbonate solution

Procedure:

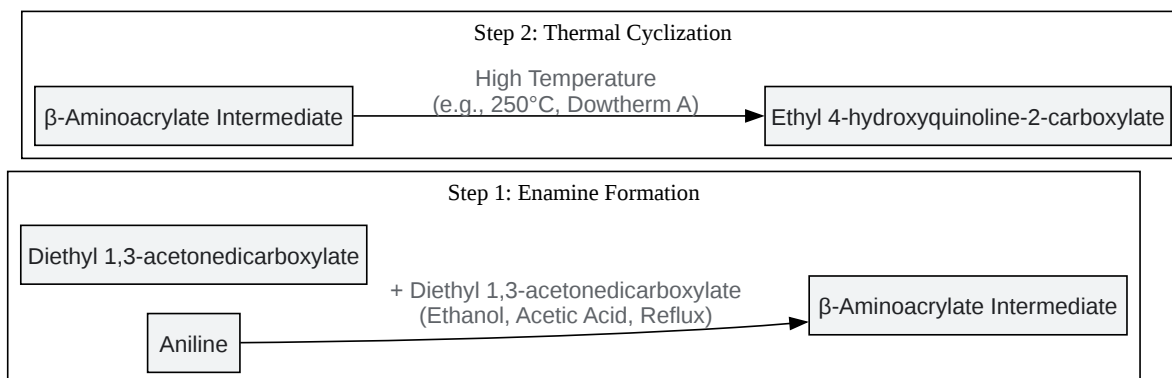
Step 1: Formation of the β -aminoacrylate intermediate

- In a round-bottom flask, dissolve aniline (1.0 equivalent) and diethyl 1,3-acetonedicarboxylate (1.1 equivalents) in ethanol.

- Add a catalytic amount of glacial acetic acid (a few drops).
- Heat the mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the condensation.^[7]
- Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.^[7]
- Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

Step 2: Thermal Cyclization

- Place the crude β -aminoacrylate intermediate in a round-bottom flask equipped with a reflux condenser and a thermometer.
- Add a high-boiling point solvent (approximately 10-20 mL per gram of intermediate).^[7]
- Heat the mixture with stirring to approximately 250-260 °C and maintain this temperature for 30-60 minutes.^{[5][7]}
- Monitor the cyclization by TLC.
- After completion, allow the mixture to cool to room temperature.
- The product may precipitate upon cooling. Collect the solid by vacuum filtration and wash with a non-polar solvent (e.g., petroleum ether) to remove the high-boiling solvent.
- Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.



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Conrad-Limpach Synthesis Workflow

Protocol 2: Derivatization of Ethyl 4-hydroxyquinoline-2-carboxylate: N-Alkylation

The nitrogen atom of the quinoline ring can be alkylated to introduce various substituents.

Materials:

- **Ethyl 4-hydroxyquinoline-2-carboxylate**
- Alkyl halide (e.g., ethyl iodide)
- Base (e.g., anhydrous potassium carbonate)
- Solvent (e.g., Dimethylformamide - DMF)

Procedure:

- To a solution of **Ethyl 4-hydroxyquinoline-2-carboxylate** (1.0 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents).

- Stir the mixture at room temperature for 30 minutes.
- Add the alkyl halide (1.2 equivalents) dropwise to the suspension.
- Continue stirring at room temperature or heat gently (e.g., 50-60 °C) until the reaction is complete (monitor by TLC).
- Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Protocol 3: Derivatization of Ethyl 4-hydroxyquinoline-2-carboxylate: Amide Formation

The ester group at the 2-position can be converted to an amide, a common functional group in many pharmaceuticals.

Materials:

- **Ethyl 4-hydroxyquinoline-2-carboxylate**
- Primary or secondary amine
- Toluene or another suitable high-boiling solvent

Procedure:

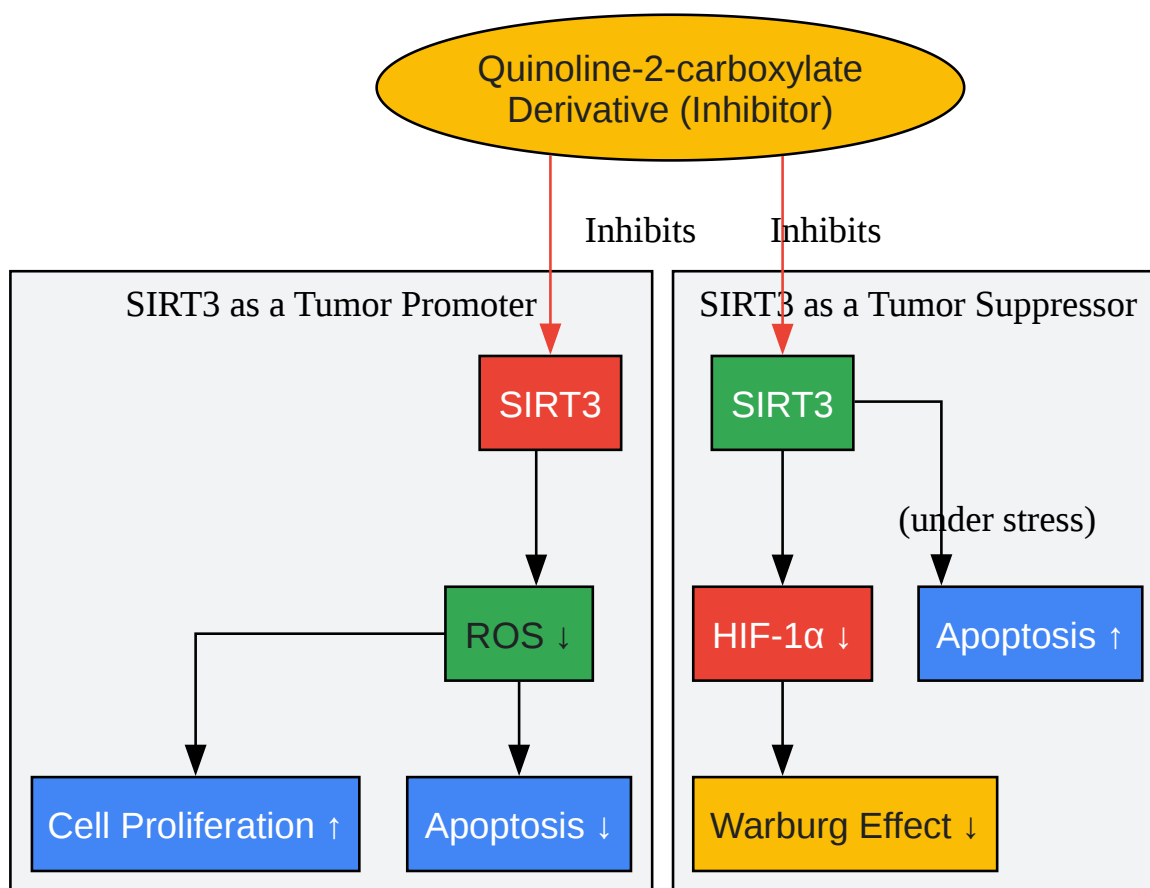
- In a round-bottom flask, dissolve **Ethyl 4-hydroxyquinoline-2-carboxylate** (1.0 equivalent) and the desired amine (1.2 equivalents) in toluene.
- Heat the mixture to reflux and monitor the reaction by TLC. The reaction time will vary depending on the amine used.
- Upon completion, cool the reaction mixture to room temperature.

- If a precipitate forms, collect it by filtration and wash with a cold solvent.
- If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[10]

Signaling Pathways

SIRT3 Signaling in Cancer

SIRT3 plays a dual role in cancer, acting as both a tumor suppressor and a promoter depending on the cellular context. Its inhibition by derivatives of **Ethyl 4-hydroxyquinoline-2-carboxylate** can modulate key cellular processes like apoptosis and cell cycle.



Dual Role of SIRT3 in Cancer and Inhibition by Quinoline Derivatives

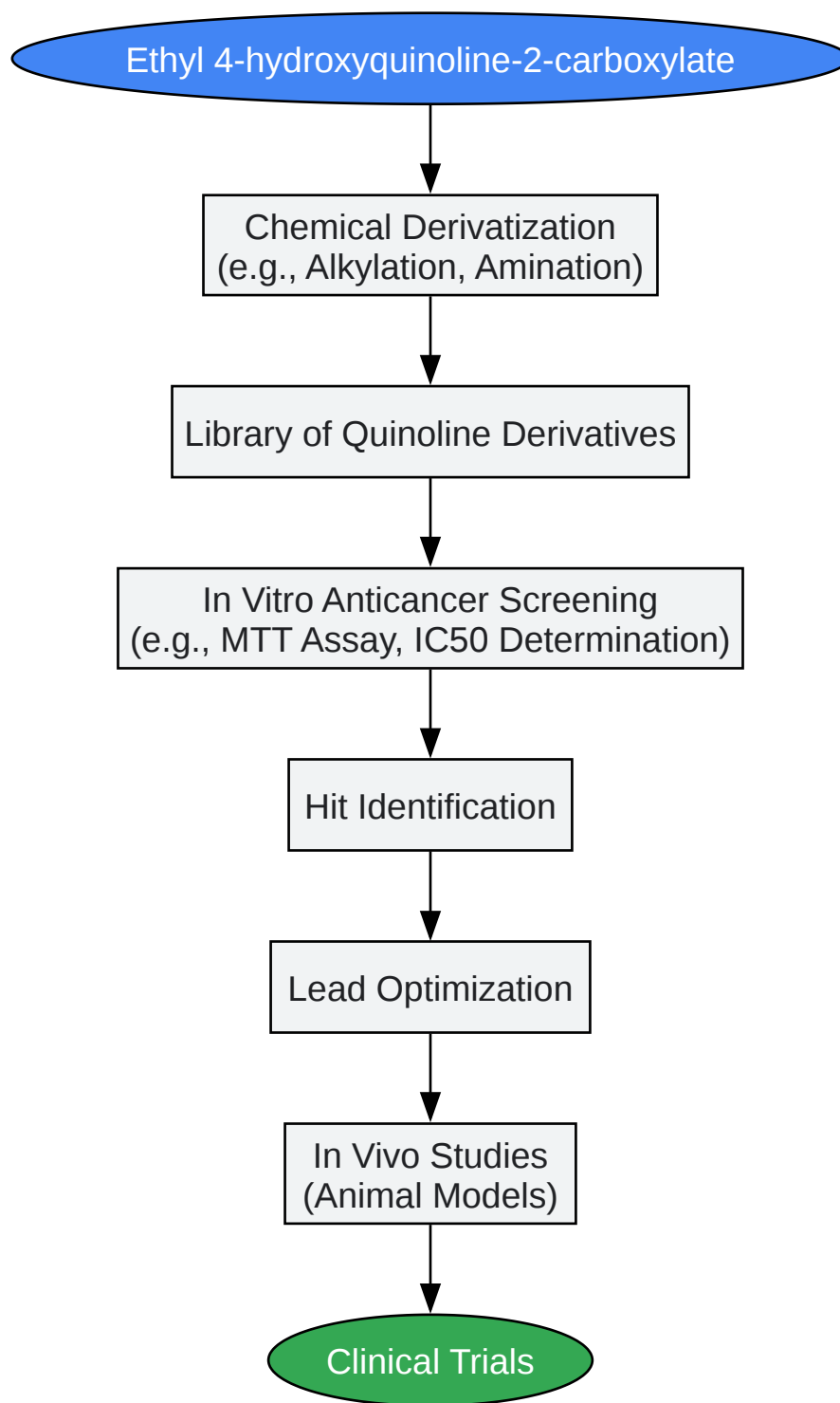
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SIRT3 Signaling in Cancer

This diagram illustrates the conflicting roles of SIRT3 in cancer. As a tumor promoter, it can decrease reactive oxygen species (ROS), leading to increased cell proliferation and reduced apoptosis.^[1] Conversely, as a tumor suppressor, it can downregulate HIF-1 α , thereby inhibiting the Warburg effect, and can also promote apoptosis under certain stress conditions. Quinoline-2-carboxylate derivatives that inhibit SIRT3 can therefore have complex, context-dependent effects on cancer cells.

Experimental Workflow for Anticancer Drug Discovery

The following diagram outlines a typical workflow for the synthesis and evaluation of novel anticancer agents derived from **Ethyl 4-hydroxyquinoline-2-carboxylate**.



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Anticancer Drug Discovery Workflow

This workflow begins with the versatile starting material, **Ethyl 4-hydroxyquinoline-2-carboxylate**, which undergoes various chemical modifications to generate a library of diverse

derivatives. These compounds are then screened for their anticancer activity to identify promising "hits." Subsequent lead optimization and in vivo studies are crucial steps in advancing a candidate toward clinical trials.

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